
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride, also known as TFPAC or TFPACA, is a chemical compound that has been widely used in scientific research. It is a cyclopentylamine derivative that contains a trifluoromethyl group, which makes it a valuable tool in various fields of study.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and schizophrenia. This compound derivatives have also been studied for their potential as inhibitors of enzymes involved in cellular signaling pathways.
Mecanismo De Acción
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is believed to exert its biological effects through modulation of neurotransmitter systems in the brain. Specifically, it has been shown to interact with the serotonin and dopamine systems, which are involved in mood regulation and reward processing. This compound has also been shown to have affinity for certain receptors, including the 5-HT2B receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, this compound derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to modulate immune function and inflammation, making it a potential therapeutic agent for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several advantages as a research tool, including its high potency and selectivity for certain receptors. It also has a relatively simple synthesis method, making it accessible to a wide range of researchers. However, this compound is not without its limitations. One major limitation is its potential toxicity, which can limit its use in vivo. In addition, this compound derivatives can be difficult to synthesize, and their biological effects can be highly dependent on the specific structural modifications.
Direcciones Futuras
There are several potential future directions for research involving 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride. One area of interest is the development of this compound derivatives with improved selectivity and potency for specific targets. Another area of interest is the use of this compound as a tool for studying the structure and function of neurotransmitter systems in the brain. Finally, this compound derivatives may have potential as therapeutic agents for a range of diseases, and further research is needed to explore their potential in this area.
Métodos De Síntesis
The synthesis of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves the reaction of 2-(trifluoromethyl)cyclopentanone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then reduced with sodium borohydride to yield this compound hydrochloride. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
Propiedades
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZKEXLRJGUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
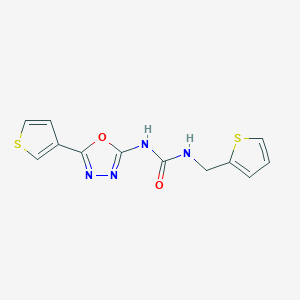
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)

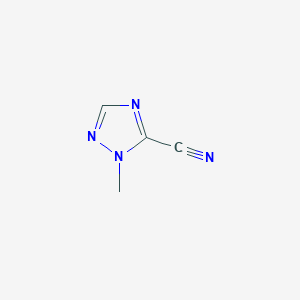
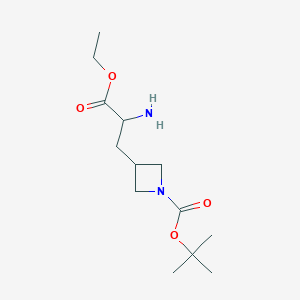

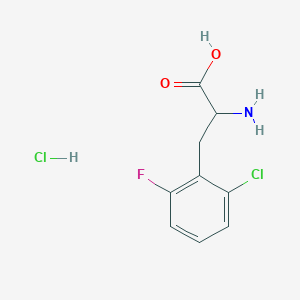
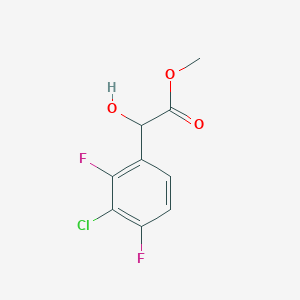



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)
